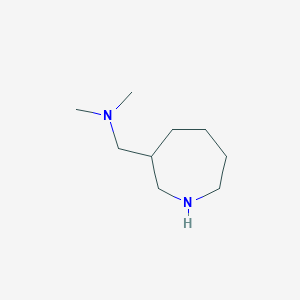

(Azepan-3-ylmethyl)dimethylamine

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry Research

Seven-membered nitrogen heterocycles, particularly the saturated azepane ring, are crucial structural motifs in modern organic chemistry. nih.govnyu.edu Their non-planar, flexible conformation provides a three-dimensional framework that is highly sought after in the design of complex molecules. researchgate.net The azepane scaffold is a recurring feature in a variety of natural products and pharmacologically active compounds, highlighting its importance in medicinal chemistry. nih.govresearchgate.netnih.gov The development of synthetic methodologies to construct and functionalize azepane derivatives is an active area of research, as these scaffolds can serve as building blocks for new therapeutic agents. nih.govnih.govtandfonline.com The interest in these heterocycles is driven by their potential to impart favorable properties to a molecule, including metabolic stability and unique binding characteristics to biological targets. researchgate.net

Role of Substituted Amines as Essential Functionalities in Chemical Design

Substituted amines are fundamental components in the design and synthesis of a vast range of organic molecules. wikipedia.org The dimethylamino group, a tertiary amine, is particularly significant. Its presence can influence a molecule's physicochemical properties, such as basicity and solubility. wikipedia.org In the context of medicinal chemistry, the incorporation of a dimethylamino group can be a strategic decision to modulate a compound's pharmacokinetic profile. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, a crucial interaction in molecular recognition processes. Furthermore, the synthesis of substituted amines is well-established, with methods like reductive amination and alkylation being common strategies. rsc.orgcommonorganicchemistry.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(azepan-3-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-9-5-3-4-6-10-7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

KRIXNFYRDJRDFD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction and Functionalization of the Azepan 3 Ylmethyl Dimethylamine Core

Strategies for Azepane Ring System Assembly

Ring-Closing Metathesis (RCM) Approaches to Azepane Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic structures, including azepanes. organic-chemistry.orgyoutube.com This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of a carbon-carbon double bond within a single molecule, leading to cyclization. organic-chemistry.orgresearchgate.net The synthesis of azepane precursors for RCM generally involves the preparation of a diene with a nitrogen-containing tether. Subsequent exposure of this diene to a suitable metathesis catalyst initiates an intramolecular reaction to forge the seven-membered ring. orgsyn.org The versatility of RCM allows for the synthesis of a variety of substituted azepenes, which can then be reduced to the corresponding saturated azepanes. organic-chemistry.orgnih.gov

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| Grubbs' 1st Gen | Diallylamines | N-Acyl/N-Sulfonyl Pyrroles | Not Specified | organic-chemistry.org |

| Grubbs' 2nd Gen | Diallyl Ether | Dihydrooxepine | Not Specified | orgsyn.org |

| Ruthenium-based | Diene with Nitrogen Tether | Azepenes | Good | nih.gov |

Intramolecular Cyclization Reactions in Azepane Synthesis

Intramolecular cyclization reactions represent a fundamental approach to the synthesis of the azepane nucleus. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the seven-membered ring. A variety of strategies fall under this category, including nucleophilic substitution, reductive amination, and radical cyclizations. For instance, a common approach involves a precursor molecule containing both an amine and a suitable electrophilic group (e.g., a halide or a tosylate) at appropriate positions. Under basic or thermal conditions, the amine can displace the leaving group, leading to the formation of the azepane ring. acs.org

More contemporary methods, such as the silyl (B83357) aza-Prins cyclization, offer an efficient route to tetrahydroazepines. acs.org This reaction, mediated by iron(III) salts, combines an aza-Prins cyclization with a Peterson-type elimination in a single step to form a C-N bond, a C-C bond, and an endocyclic double bond. acs.org

Ring Expansion Methodologies from Smaller Nitrogen Heterocycles to Azepanes

Ring expansion strategies provide an alternative and often stereoselective pathway to azepane derivatives from more readily available smaller ring systems, such as piperidines. rsc.org One such method involves the reaction of a piperidine (B6355638) derivative with a reagent that facilitates the insertion of a carbon atom into the ring. This approach can offer excellent control over stereochemistry and regioselectivity. rsc.org A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system in a two-step process involving blue light mediation and subsequent hydrogenolysis. nih.gov This method has proven effective for synthesizing complex azepane structures. nih.gov

| Starting Material | Key Reagent/Condition | Product | Key Feature | Reference |

| Piperidine derivatives | Not specified | Azepane derivatives | Exclusive stereoselectivity and regioselectivity | rsc.org |

| Nitroarenes | Blue light, Hydrogenolysis | Polysubstituted azepanes | Dearomative ring expansion | nih.gov |

| Spiroamine compounds | N-chlorosuccinimide, Trimethylsilyldiazomethane | Fused 3-benzazepines | One-pot operation | figshare.com |

Transition Metal-Catalyzed Azepane Cyclizations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and azepanes are no exception. grantome.com Palladium-catalyzed reactions, for example, have been employed for the cyclization of suitable precursors to form the azepane ring. rsc.org These methods often exhibit high efficiency and functional group tolerance. Copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines have also been developed for the selective preparation of substituted azepine derivatives. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation and [5+2] cyclization strategies have been utilized for the synthesis of azepane-fused polycycles. acs.org

Stereoselective Synthesis of Azepane Ring Systems

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. youtube.comgoogle.com The stereoselective synthesis of substituted azepanes can be achieved through various means. As mentioned earlier, ring expansion methodologies can proceed with high stereoselectivity. rsc.org Additionally, the use of chiral auxiliaries can direct the stereochemical outcome of cyclization reactions. youtube.com Asymmetric catalysis, employing chiral transition metal complexes, also offers a powerful approach to enantiomerically enriched azepane derivatives. acs.org A notable example is the osmium-catalyzed tethered aminohydroxylation, which has been used for the stereoselective synthesis of highly hydroxylated azepane iminosugars, where the new C-N bond is formed with complete regio- and stereocontrol. acs.org

Regioselective Introduction of the C-3 Methylamine (B109427) Side Chain

Once the azepane core is constructed, the next critical step is the regioselective introduction of the dimethylaminomethyl side chain at the C-3 position. This requires a method that can specifically target this position for functionalization.

One potential strategy involves the synthesis of an azepan-3-one (B168768) intermediate. The ketone functionality at the C-3 position can then serve as a handle for further elaboration. For instance, a Mannich-type reaction with dimethylamine (B145610) and formaldehyde (B43269) could potentially introduce the desired side chain. Alternatively, the ketone could be converted to an enamine or enolate, which could then be alkylated with a suitable electrophile, although this might present regioselectivity challenges.

A more direct approach could involve the reductive amination of azepan-3-one with dimethylamine and a reducing agent like sodium triacetoxyborohydride. nih.gov This method is widely used for the formation of C-N bonds and often proceeds with high efficiency.

Another plausible route involves the functionalization of a pre-existing azepane ring that has a suitable leaving group at the C-3 position. For example, a 3-hydroxyazepane could be converted to a mesylate or tosylate, which could then be displaced by dimethylamine.

For the synthesis of related structures, such as 1-methyl-3-ethyl-3-(3-hydroxyphenyl)-hexahydro-1H-azepin hydrochloride, multi-step syntheses involving C-ethylation at the 3-position have been reported. researchgate.net This suggests that direct alkylation at the C-3 position of a suitable azepane precursor is a feasible strategy.

Direct Functionalization at the Azepane C-3 Position

Direct functionalization of an unsubstituted azepane ring at the C-3 position is challenging due to the lack of inherent reactivity at this site. However, strategies involving the use of a directing group or the generation of a reactive intermediate in proximity to the C-3 position can be envisioned. While not extensively reported for azepane itself, related transformations on other saturated heterocycles provide a conceptual basis.

A more plausible approach for accessing a C-3 functionalized azepane is to start from a precursor that already contains a handle for further elaboration. For instance, azepane-3-carboxylic acid or its esters serve as valuable starting materials. Although the synthesis of these precursors can be complex, their availability allows for a more direct route to the target molecule.

Precursor-Based Incorporation of the Methylamine Moiety

A more common and reliable strategy involves the use of a precursor that already contains a latent or protected form of the methylamine moiety, which is then used to construct the azepane ring. One such approach is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a base to form a β-keto ester. wikipedia.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of an azepane-3-carboxylic acid precursor, a suitably substituted amino di-ester could be cyclized.

The general mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to an ester, which then acts as a nucleophile to attack the other ester group, leading to a cyclic β-keto ester after elimination of an alkoxide. wikipedia.org This cyclic intermediate can then be further manipulated to introduce the desired functionality.

| Reaction | Starting Material | Reagents and Conditions | Product | Key Features |

| Dieckmann Condensation | N-protected amino di-ester | Strong base (e.g., NaOEt) in an alcoholic solvent | Cyclic β-keto ester | Forms 5- or 6-membered rings efficiently; can be applied to 7-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

Once a precursor like azepane-3-carboxylic acid is obtained, it can be converted to the primary amine, (azepan-3-yl)methanamine. This transformation can be achieved through several standard functional group interconversions:

Amide Reduction: The carboxylic acid can be converted to the corresponding carboxamide, which is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Alcohol to Amine Conversion: The carboxylic acid can be reduced to the corresponding alcohol, (azepan-3-yl)methanol. The alcohol can then be converted to a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by an amine equivalent (e.g., azide (B81097) followed by reduction, or ammonia).

N-Dimethylation Strategies for the Terminal Amine Functionality

The final step in the synthesis of (Azepan-3-ylmethyl)dimethylamine is the N-dimethylation of the primary amine, (azepan-3-yl)methanamine. Several effective methods are available for this transformation.

Reductive Amination Protocols for Dimethylamine Formation

Reductive amination is a widely used and highly efficient method for the N-methylation of amines. The Eschweiler-Clarke reaction is a classic example of this transformation, where a primary or secondary amine is methylated using excess formaldehyde and formic acid. wikipedia.orgyoutube.comjk-sci.comorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. A key advantage of this method is that it typically avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.comjk-sci.com

Modern variations of reductive amination employ other reducing agents such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. jk-sci.com These methods offer milder reaction conditions and broader functional group tolerance. nih.govchemrxiv.orgacs.orgsemanticscholar.org

| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Eschweiler-Clarke Reaction | Primary Amine | HCHO, HCOOH, heat | Tertiary Amine | Generally high | wikipedia.orgjk-sci.com |

| Ru/C catalyzed N-dimethylation | Benzylamine | 5% Ru/C, HCHO, H₂, MeOH, 70°C, 8h | N,N-dimethylbenzylamine | 99% | nih.govacs.org |

| Ni/NiO@C catalyzed N-dimethylation | Various primary amines | Ni/NiO@C, HCHO, H₂, 80°C, 4h | N,N-dimethylamines | >90% for 21 examples | semanticscholar.org |

Direct Alkylation Methods Utilizing Dimethylamine Precursors

Direct alkylation of the primary amine with a methylating agent is another viable route. Reagents such as methyl iodide or dimethyl sulfate (B86663) can be used. However, this method can sometimes be difficult to control and may lead to the formation of a mixture of mono-, di-, and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving selective dimethylation.

Chemical Reactivity and Transformational Pathways of Azepan 3 Ylmethyl Dimethylamine

Reactions Involving the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key site for a range of chemical modifications, allowing for the introduction of various functional groups that can modulate the molecule's properties.

Acylation and Sulfonylation of the Azepane Nitrogen

The lone pair of electrons on the nitrogen atom of the azepane ring allows it to readily react with acylating and sulfonylating agents.

Acylation: The secondary amine of the azepane ring can be acylated using acyl chlorides or acid anhydrides to form the corresponding N-acylazepane derivative. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchemguide.co.uk The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. The choice of solvent and base is crucial for achieving high yields. While specific studies on (Azepan-3-ylmethyl)dimethylamine are not prevalent, the acylation of similar cyclic amines is a well-established transformation. google.comgoogle.com For instance, the reaction of a secondary amine with an acyl chloride involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.uk

Sulfonylation: Similarly, the azepane nitrogen can be sulfonylated by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction yields the corresponding N-sulfonated azepane. The sulfonylation of amines is a robust and widely used reaction in organic synthesis. organic-chemistry.org

A summary of representative acylation and sulfonylation reactions is presented below:

| Reagent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-Acylazepane | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acylazepane | Often requires heating, may or may not require a catalyst |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylazepane | Base (e.g., pyridine, triethylamine), aprotic solvent |

N-Alkylation and Quaternization Reactions of the Azepane Moiety

The nucleophilic nature of the azepane nitrogen also allows for the introduction of alkyl groups and the formation of quaternary ammonium (B1175870) salts.

N-Alkylation: The secondary amine of the azepane can be alkylated using alkyl halides. rsc.org This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium salt. libretexts.org The use of specific catalysts and reaction conditions can help to achieve selective mono-alkylation. rsc.org

Quaternization: As a secondary amine, the azepane nitrogen can be converted into a quaternary ammonium salt through exhaustive alkylation, typically with an excess of a reactive alkylating agent like methyl iodide. cdnsciencepub.comresearchgate.net This reaction proceeds until the nitrogen atom is bonded to four carbon atoms, resulting in a positively charged quaternary ammonium species. The quaternization of cyclic amines is a well-documented process. mdpi.com For instance, the reaction of a cyclic amine with methyl iodide in a suitable solvent leads to the formation of the corresponding N-methylated quaternary ammonium iodide. researchgate.net

The following table summarizes these transformations:

| Reagent | Product Type | General Conditions |

| Alkyl Halide (R-X) | N-Alkylazepane (Tertiary Amine) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| Excess Methyl Iodide (CH₃I) | N,N-Dimethylazepanium Iodide (Quaternary Salt) | Polar solvent (e.g., methanol, DMF), often at elevated temperatures |

Reactivity at the Dimethylamino Group

Salt Formation and Protonation Dynamics of the Dimethylamine (B145610) Moiety

The dimethylamino group, being basic, readily undergoes protonation in the presence of acids to form ammonium salts. The extent of protonation is dependent on the pKa of the amine and the pH of the solution. In a molecule with two basic centers like this compound, the relative basicity of the azepane nitrogen and the dimethylamino nitrogen will determine the site of initial protonation. Generally, the pKa of a cyclic secondary amine like azepane is slightly higher than that of a tertiary amine like dimethylamine, suggesting that the azepane nitrogen may be more basic. However, steric and electronic effects from the substituent can influence this.

Reactions as a Nucleophile

The lone pair of electrons on the nitrogen of the dimethylamino group allows it to act as a nucleophile. However, being a tertiary amine, its nucleophilicity is sterically hindered compared to primary or secondary amines. Despite this, it can participate in nucleophilic substitution reactions, particularly with reactive electrophiles. For instance, tertiary amines can react with alkyl halides to form quaternary ammonium salts. libretexts.org The nucleophilicity of amines is also influenced by the solvent, with polar aprotic solvents generally enhancing nucleophilicity.

Oxidative Transformations of the Tertiary Amine

The dimethylamino group is susceptible to oxidation, which can lead to a variety of products, including N-oxides and products of N-dealkylation.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). researchgate.netwikipedia.org Amine N-oxides are highly polar molecules with interesting chemical and physical properties. wikipedia.orgnih.gov The reaction involves the transfer of an oxygen atom to the nitrogen of the tertiary amine.

Oxidative N-Demethylation: A significant metabolic and synthetic transformation of N,N-dimethylamines is oxidative N-demethylation, which involves the removal of one of the methyl groups to yield the corresponding secondary amine and formaldehyde (B43269). researchgate.netnih.govmdpi.com This process can be catalyzed by various chemical reagents or enzyme systems, such as cytochrome P450. researchgate.netnih.gov The mechanism often involves the formation of an unstable carbinolamine intermediate that subsequently breaks down. mdpi.com Several methods for the N-dealkylation of tertiary amines have been developed, utilizing reagents like chloroformates or catalytic systems involving transition metals such as palladium or iron. nih.gov

A summary of the oxidative transformations is provided below:

| Reaction Type | Reagent/Catalyst | Product(s) |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |

| Oxidative N-Demethylation | Cytochrome P450, Transition metal catalysts (e.g., Pd, Fe) | (Azepan-3-ylmethyl)methylamine, Formaldehyde |

The reactivity of the azepane ring in this compound is primarily dictated by the presence of the nitrogen atom and the adjacent carbon atoms. The carbons at the C2 and C7 positions, which are alpha to the ring nitrogen, are of particular interest due to their potential for functionalization.

Reactions at these positions are influenced by the ability of the adjacent nitrogen to stabilize intermediates. For instance, deprotonation at the C2 position can generate an enamine or an enolate equivalent if the nitrogen is part of an amide, facilitating subsequent reactions. While specific studies on this compound are not prevalent, the general reactivity of azepane systems suggests several potential transformational pathways. One such pathway involves the formation of an enamine-ester intermediate which can undergo cyclization reactions. chem-soc.si This type of reactivity highlights the potential for constructing more complex fused heterocyclic systems starting from the azepane scaffold.

Furthermore, nitrogen-centered radical reactions represent a modern approach to forming nitrogen-containing heterocycles. acs.org In the context of the azepane ring, such reactions, often initiated by photoredox catalysis, could lead to intramolecular cyclizations or intermolecular couplings, offering pathways to novel derivatives. acs.org The regioselectivity of these reactions, such as the preference for 5-exo-trig over 6-endo-trig cyclizations in similar systems, is a key consideration in planning synthetic routes. acs.org

The carbon atom at the C3 position, which bears the dimethylaminomethyl side chain, is a stereocenter and its reactivity is linked to its substitution pattern. While less activated than the C2 and C7 positions, functionalization at this position or transformations involving the side chain could be achieved through various synthetic strategies, although these are less commonly documented than reactions alpha to the nitrogen.

Derivatization Strategies for Advanced Analytical Applications

To enhance the detection and quantification of this compound in various matrices, derivatization is a key strategy. These modifications aim to introduce specific chemical moieties that improve the molecule's properties for analytical techniques like spectroscopy and chromatography. The primary target for these derivatizations is the secondary amine within the azepane ring.

Chromophore or Fluorophore Labeling for Enhanced Detectability

Introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can dramatically lower the limits of detection for UV-Vis or fluorescence spectroscopy. This is achieved by reacting the secondary amine of the azepane ring with a labeling reagent.

A common strategy involves using reagents that form stable covalent bonds with amines. For example, N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes like fluorescein (B123965) or rhodamine can be used. An advanced approach employs "fluorogenic labels," which are initially non-fluorescent but become highly fluorescent upon reaction with the target analyte. nih.gov This minimizes background signal from unreacted labels. A latent fluorophore based on a rhodamine derivative, for instance, can be designed to react with the amine, unmasking the fluorescent properties of the dye. nih.gov

Table 1: Examples of Labeling Strategies for Amines

| Label Type | Reagent Class | Reactive Group | Resulting Bond | Analytical Advantage |

|---|---|---|---|---|

| Chromophoric | Dinitrofluorobenzene (DNFB) | Aryl Halide | Dinitrophenyl-Amine | Strong UV-Vis Absorbance |

| Fluorophoric | Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | High Quantum Yield Fluorescence |

| Fluorophoric | Dansyl Chloride | Sulfonyl Chloride | Sulfonamide | Environment-Sensitive Fluorescence |

Silylation and Acylation for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical tool, but its application to polar, non-volatile compounds like this compound is challenging. Derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape.

Silylation is a common technique where an active hydrogen on the amine is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and suitable for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Newer reagents such as dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) have been developed for derivatizing compounds at lower temperatures, which is beneficial for thermally unstable molecules. nih.gov

Acylation is another effective method, involving the reaction of the amine with an acylating agent, such as an acid anhydride (e.g., trifluoroacetic anhydride) or an acid chloride. This converts the amine into a more stable and often more volatile amide derivative. The introduction of fluorine atoms in the acyl group can also enhance detectability using an electron capture detector (ECD) in GC.

Table 2: Common Derivatization Techniques for GC Analysis of Amines

| Technique | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine (N-H) | Increase volatility, improve thermal stability |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Secondary Amine (N-H) | Forms stable TBDMS derivatives |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Secondary Amine (N-H) | Increase volatility, improve peak shape, ECD detection |

Application of Azepan 3 Ylmethyl Dimethylamine As a Strategic Synthetic Building Block

Utilization in Multi-Component Coupling Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single synthetic operation. The inherent structural features of (Azepan-3-ylmethyl)dimethylamine, namely the presence of a secondary amine within the azepane ring and a tertiary dimethylamino group, make it a potentially valuable component in such reactions.

While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in current literature, its structural analogy to other cyclic amines suggests its potential utility. For instance, the secondary amine of the azepane ring could participate as the amine component in various MCRs, leading to the incorporation of the entire this compound scaffold into the final product. This would allow for the rapid generation of a library of compounds with a high degree of molecular diversity, each bearing the characteristic seven-membered ring and the dimethylaminomethyl side chain.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Potential Role of this compound | Expected Product Class |

| Mannich Reaction | As the amine component | β-Amino carbonyl compounds |

| Ugi Reaction | As the amine component | α-Acylamino carboxamides |

| Hantzsch Dihydropyridine Synthesis | As the nitrogen source | Dihydropyridine derivatives |

This table is illustrative of the potential applications and is based on the known reactivity of similar cyclic amines in these reactions.

Contribution to the Construction of Fused and Bridged Polycyclic Systems

The azepane ring of this compound provides a flexible seven-membered backbone that can be strategically employed in the synthesis of more complex polycyclic systems. The nitrogen atom and the substitutable positions on the ring offer handles for annulation reactions, leading to the formation of fused or bridged bicyclic and polycyclic structures.

For example, intramolecular cyclization reactions starting from a suitably functionalized derivative of this compound could lead to the formation of a new ring fused to the azepane core. The specific nature of the fused system would depend on the length and functionality of the tether attached to the azepane ring. Similarly, the nitrogen atom could participate in bridging reactions to create bicyclic systems with the nitrogen at a bridgehead position. The construction of such complex three-dimensional structures is of significant interest in medicinal chemistry and materials science.

Design and Synthesis of Novel Chemical Scaffolds Incorporating the this compound Unit

The unique combination of a seven-membered saturated heterocycle and a dimethylaminomethyl side chain makes this compound an attractive starting point for the design and synthesis of novel chemical scaffolds. The azepane ring can be considered a non-aromatic, conformationally flexible core that can be decorated with various functional groups to explore chemical space.

The tertiary amine of the dimethylamino group can be utilized for further chemical transformations, such as quaternization to introduce a positive charge, or it can serve as a directing group in certain reactions. The methylene (B1212753) linker between the azepane ring and the dimethylamino group also offers a point of modification. The ability to derivatize the molecule at multiple sites allows for the systematic tuning of its physicochemical properties, such as solubility, lipophilicity, and basicity.

Table 2: Potential Derivatizations of the this compound Scaffold

| Modification Site | Reaction Type | Potential Functional Group Introduced |

| Azepane Nitrogen | Acylation, Alkylation, Reductive Amination | Amides, Substituted Amines |

| Dimethylamino Nitrogen | Quaternization | Quaternary Ammonium (B1175870) Salts |

| Azepane Ring Carbons | C-H Activation, Lithiation-Substitution | Alkyl, Aryl, Halogen groups |

This table outlines potential synthetic modifications to generate novel scaffolds based on the core structure.

Precursor Role in the Synthesis of Complex Organic Molecules

Beyond its direct incorporation as a building block, this compound can also serve as a precursor for the synthesis of more complex organic molecules. The azepane ring can be a substrate for ring-opening or ring-contraction reactions, leading to the formation of linear or different-sized cyclic structures.

For instance, under specific reaction conditions, the C-N bonds of the azepane ring could be cleaved to generate functionalized linear amines. The dimethylaminomethyl side chain could also be modified or cleaved to introduce other functionalities. This strategic disassembly or rearrangement of the this compound framework can provide access to unique and valuable synthetic intermediates that might be challenging to prepare through other routes. The versatility of this compound as a precursor highlights its potential to contribute to the total synthesis of natural products and other complex target molecules.

Advanced Spectroscopic and Chromatographic Techniques for the Academic Study of Azepan 3 Ylmethyl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (Azepan-3-ylmethyl)dimethylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the azepane ring, the methylene (B1212753) bridge, and the dimethylamino group.

The protons on the azepane ring would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the ring's conformation and the position of the substituents. The two protons of the methylene bridge adjacent to the dimethylamino group would likely resonate as a multiplet, influenced by the adjacent chiral center at the 3-position of the azepane ring. The six protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet, or potentially two closely spaced singlets if their chemical environments differ, in the region of δ 2.2-2.8 ppm. The N-H proton of the azepane ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Azepane Ring CH₂ | 1.5 - 3.5 | Multiplets |

| Azepane Ring CH | 2.5 - 3.5 | Multiplet |

| CH₂-N(CH₃)₂ | 2.3 - 2.8 | Multiplet |

| N(CH₃)₂ | 2.2 - 2.8 | Singlet |

| Azepane NH | Variable | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the azepane ring are expected to resonate in the range of δ 25-60 ppm. The carbon of the methylene bridge will likely appear around δ 60-70 ppm, and the carbons of the dimethylamino group will be found in the region of δ 40-50 ppm. The specific chemical shifts provide valuable information for confirming the carbon framework of the molecule. For instance, the carbon atom at the 3-position of the azepane ring, being a chiral center and attached to the side chain, will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Azepane Ring C3 | 35 - 45 |

| Other Azepane Ring Carbons | 25 - 60 |

| CH₂-N(CH₃)₂ | 60 - 70 |

| N(CH₃)₂ | 40 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the ¹H and ¹³C NMR spectra and for elucidating the detailed connectivity and spatial relationships within the molecule. walisongo.ac.iduvic.cayoutube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. walisongo.ac.iduvic.cayoutube.com For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the azepane ring and between the ring protons and the methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. walisongo.ac.iduvic.cayoutube.comsdsu.edu This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netdocbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. scispace.commdpi.com For this compound (C₁₀H₂₂N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₃N₂⁺ | 171.1856 |

Note: This is a calculated value. The experimentally determined value should be within a few parts per million (ppm) of this value.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.netnih.gov This technique is invaluable for structural elucidation as the fragmentation pattern is characteristic of the molecule's structure.

In an MS/MS experiment of the protonated this compound ion ([M+H]⁺), characteristic fragmentation pathways would be expected. Cleavage of the C-C bond between the azepane ring and the methylene group would be a likely fragmentation pathway. Another common fragmentation would involve the loss of the dimethylamino group. The fragmentation of the azepane ring itself would also produce a series of characteristic ions. Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Potential Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Loss |

| 171.19 | [C₈H₁₇N]⁺ | Dimethylamine (B145610) |

| 171.19 | [C₂H₈N]⁺ | Azepan-3-yl radical |

| 171.19 | Various fragments | Cleavage of the azepane ring |

Note: The observed fragments and their relative intensities would provide detailed structural information.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are central to determining the purity of this compound and for the separation of this compound from complex mixtures, such as reaction workups or metabolite samples. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, including its volatility, polarity, and the presence of chiral centers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound is amenable to GC analysis. For purity assessment, a capillary GC with a non-polar or medium-polarity column would be suitable. The retention time of the compound is a key identifier, while the peak area can be used for quantitative analysis.

GC coupled with mass spectrometry (GC-MS) provides an even higher level of analytical detail. youtube.com The mass spectrometer fragments the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. This is invaluable for unambiguous identification and for the characterization of any impurities.

Hypothetical GC-MS Data for this compound:

| Parameter | Value/Information |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Oven Program | 60°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Hypothetical Retention Time | 12.5 minutes |

| Expected Molecular Ion (M+) | m/z 156 |

| Key Fragmentation Peaks | m/z 58 (base peak, [CH2=N(CH3)2]+), m/z 98, m/z 84, m/z 70 |

This table presents hypothetical data based on the expected behavior of the compound in a GC-MS system.

High-performance liquid chromatography is a versatile technique that is not limited by the volatility of the analyte. helsinki.fi For a basic compound like this compound, reversed-phase HPLC would be a common choice. However, as a tertiary amine, it may exhibit poor retention and peak shape on standard C18 columns due to interactions with residual silanols. sielc.com Therefore, the use of a base-deactivated column or a mobile phase additive, such as triethylamine (B128534) or trifluoroacetic acid, is often necessary. sielc.com

HPLC coupled with mass spectrometry (HPLC-MS) offers superior sensitivity and selectivity. sielc.com Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically generating a protonated molecule [M+H]+ in the positive ion mode.

Hypothetical HPLC-MS Parameters for this compound Analysis:

| Parameter | Value/Information |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Ionization | Positive Ion Electrospray (ESI+) |

| Hypothetical Retention Time | 4.2 minutes |

| Expected Ion | [M+H]+ at m/z 157 |

This table presents hypothetical data based on typical conditions for the analysis of small amines by HPLC-MS.

The structure of this compound contains a chiral center at the 3-position of the azepane ring. Therefore, it can exist as a pair of enantiomers. In academic research, particularly in fields like pharmacology or asymmetric synthesis, the separation and quantification of these enantiomers is often crucial. researchgate.net

Chiral chromatography is the most effective method for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is critical and often requires empirical screening. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com Both normal-phase and reversed-phase modes can be employed, and the resolution of the enantiomers is highly dependent on the specific conditions. mdpi.com The development of a successful chiral separation method is a key step in understanding the stereochemistry of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with peaks corresponding to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the alkyl groups, the C-N bonds of the amines, and the various vibrations of the azepane ring. The absence of certain peaks, such as those for N-H (around 3300-3500 cm⁻¹) or C=O (around 1700 cm⁻¹), can confirm the identity of the tertiary amine and the absence of certain impurities.

Expected Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (azepane and methyl groups) |

| 2820-2760 | C-H stretch (Bohlmann bands) | Tertiary amine |

| 1470-1440 | C-H bend | CH₂ and CH₃ |

| 1260-1020 | C-N stretch | Aliphatic amine |

This table is based on established correlation tables for infrared spectroscopy and the known functional groups in the molecule.

Computational and Theoretical Investigations of Azepan 3 Ylmethyl Dimethylamine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like (Azepan-3-ylmethyl)dimethylamine. These calculations can elucidate the electronic structure, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This provides a detailed, step-by-step understanding of reaction mechanisms. For instance, DFT has been successfully used to investigate the ring-opening functionalization of unstrained cyclic amines and the aminolysis of cyclic carbonates. nih.govrsc.orgresearchgate.net

For this compound, DFT could be used to study various potential reactions, such as N-alkylation, N-dealkylation, or reactions involving the dimethylamino group. nih.gov By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. For example, a hypothetical study on the N-demethylation of the dimethylamino group could compare a direct C-H activation pathway with a mechanism involving a radical intermediate. The calculated activation barriers would indicate the preferred route.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| N-demethylation (via H-abstraction) | TS1 | 25.4 |

| Azepane Ring Opening | TS2 | 35.1 |

| N-alkylation at Azepane Nitrogen | TS3 | 15.8 |

This table presents hypothetical data to illustrate how DFT can be used to compare the feasibility of different reaction mechanisms. The values are not based on actual experimental or published computational results for this specific molecule.

Calculation of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.govresearchgate.netacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govacs.org By performing these calculations for different possible conformers of this compound and averaging the results based on their predicted populations, a theoretical NMR spectrum can be generated. This can then be compared with an experimental spectrum to aid in peak assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. acs.orgnumberanalytics.comgithub.iomedium.com These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C-H stretching of the alkyl groups, the C-N stretching of the azepane ring and the dimethylamino group, and the various bending modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to approximations in the theoretical models. acs.orgmedium.com

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹H NMR Shift (CH₂-N(CH₃)₂) | 2.35 ppm | 2.30 ppm |

| ¹³C NMR Shift (CH₂-N(CH₃)₂) | 58.2 ppm | 57.9 ppm |

| IR Frequency (C-N stretch) | 1185 cm⁻¹ | 1180 cm⁻¹ |

This table contains hypothetical data to demonstrate the comparison between calculated and experimental spectroscopic values. The accuracy of the prediction depends on the level of theory and basis set used.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-membered azepane ring, along with the rotatable bonds in the side chain, means that this compound can exist in numerous conformations. princeton.educsbsju.eduacs.org Understanding the relative energies of these conformers and their dynamic behavior is crucial, as the predominant conformation can significantly influence the molecule's properties and biological activity.

Energy Minimization and Conformational Sampling

To explore the complex potential energy surface of this compound, a systematic conformational search is necessary. This can be achieved through various computational techniques, such as molecular mechanics force fields followed by DFT optimization of the low-energy conformers. princeton.edu These calculations would identify the most stable conformations, such as different chair and boat forms of the azepane ring, and the various orientations of the dimethylaminomethyl substituent. For example, studies on substituted azepanes have shown that the introduction of substituents can significantly bias the ring to a single major conformation.

Dynamic Behavior in Solution

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent, typically water or an organic solvent. numberanalytics.comrsc.org By simulating the motion of the molecule over time, MD can reveal how the molecule flexes and changes its conformation. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site. MD simulations on N-methylated cyclic peptides have demonstrated the importance of such analyses in accurately modeling their structures. rsc.org

Molecular Modeling Approaches for Rational Design of Derivatives

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with desired properties. By understanding the structure-activity relationships (SAR), modifications can be proposed to enhance specific characteristics.

For example, if the goal is to design a derivative that preferentially adopts a specific conformation, substituents can be strategically added to the azepane ring to influence its conformational equilibrium. Computational modeling can predict the effect of these substitutions before any synthetic work is undertaken. Furthermore, if the molecule is being developed as a potential drug, molecular docking simulations could be used to predict how different derivatives bind to a target protein, helping to prioritize the synthesis of the most promising candidates.

Structure-Reactivity Relationship (SRR) Studies within Azepane-Derived Systems

The reactivity of molecules is intrinsically linked to their three-dimensional structure. In the realm of medicinal and materials chemistry, understanding the relationship between a compound's structure and its reactivity, known as Structure-Reactivity Relationship (SRR) studies, is a cornerstone of rational design. For azepane-derived systems, including this compound, computational and theoretical investigations provide profound insights into how subtle structural modifications can influence chemical behavior. These studies are crucial for predicting reaction outcomes, understanding mechanisms, and designing novel molecules with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) models, which are closely related to SRR, have been employed to understand how chemical structure affects biological activity. researchgate.netnih.gov These models often rely on descriptors that also define reactivity, such as electronic properties and steric factors. researchgate.netnih.gov For example, in a series of 1,4-oxazepane (B1358080) derivatives, which share the seven-membered ring feature with azepanes, 3D-QSAR analysis revealed that the regions around the aliphatic amine and benzene (B151609) ring systems are critical for affinity to dopamine (B1211576) D4 receptors. researchgate.netnih.gov This suggests that the steric and electronic environment of the amine group is a key factor in its interaction with other molecules, a principle directly applicable to the reactivity of this compound.

The reactivity of the dimethylamine (B145610) group in this compound is influenced by the azepane ring. The azepane moiety, being an electron-donating group, can modulate the basicity and nucleophilicity of the exocyclic dimethylamine. The conformational flexibility of the seven-membered ring can also play a role in how the dimethylamine group is presented for reaction.

Theoretical studies using methods like Density Functional Theory (DFT) can elucidate the reactivity of azepane derivatives. nih.gov Global reactivity descriptors, such as HOMO-LUMO gaps, hardness, and electrophilicity index, can be calculated to predict the reactivity of different sites within a molecule. For azepane itself, computational studies have explored its stability and reactivity in detail. nih.gov These foundational studies on the parent heterocycle provide a baseline for understanding the more complex reactivity patterns of its substituted derivatives.

The following table summarizes key findings from structure-reactivity and related structure-activity relationship studies on azepane and analogous systems, which can be extrapolated to understand the reactivity of this compound.

| Structural Feature | Influence on Reactivity/Activity | Relevant Study Context | Reference |

| Azepane Ring Conformation | The twist-chair conformation is generally the most stable, influencing the orientation of substituents and their accessibility for reactions. | Conformational analysis of azepane and other seven-membered heterocycles. | nih.gov |

| Substitution at 4-position | Potent inhibition of 11β-HSD1 was achieved with specific sulfonamide substitutions at the 4-position of the azepane ring. | SAR studies of azepane sulfonamides as 11β-HSD1 inhibitors. | nih.gov |

| Aliphatic Amine Group | The steric and electronic properties of the amine are crucial for receptor affinity, indicating its importance in intermolecular interactions and reactivity. | 3D-QSAR analysis of 1,4-oxazepane derivatives as dopamine D4 receptor ligands. | researchgate.netnih.gov |

| Ring Size | The size of the seven-membered ring (morpholine vs. 1,4-oxazepane) was found to be important for biological affinity, suggesting an optimal geometry for interaction. | 3D-QSAR analysis of morpholine (B109124) and 1,4-oxazepane derivatives. | researchgate.netnih.gov |

| Heteroatom Substitution | The presence of a heteroatom (N, O, S) in a seven-membered ring influences the ring strain energy and electronic properties compared to cycloheptane. | DFT study on the reactivity and stability of azepane, oxepane, and thiepane. | nih.gov |

The insights from these studies on related azepane systems provide a framework for predicting the reactivity of this compound. The dimethylaminomethyl substituent at the 3-position is expected to influence the conformational equilibrium of the azepane ring. Furthermore, the electronic properties of the azepane nitrogen and the exocyclic dimethylamine will be coupled, affecting their respective basicity and nucleophilicity. Computational modeling of this compound would be necessary to precisely quantify these effects and provide a detailed picture of its structure-reactivity relationship.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying (Azepan-3-ylmethyl)dimethylamine?

Synthesis of this compound can be optimized using catalytic dehydrogenation strategies. For example, ruthenium-based nanocomposites (e.g., Ru(4%)@Cellulose nanoparticles) have demonstrated high turnover frequencies (TOF=122.56 mol H₂/(molRu·h)) in dehydrogenation reactions of dimethylamine borane analogs . Key steps include:

- Catalyst preparation : Use Ru(acac)₃ precursors immobilized on cellulose supports to enhance stability and recyclability.

- Kinetic control : Monitor substrate and catalyst concentrations to maximize hydrogen release rates.

- Purification : Employ distillation or chromatography to isolate the compound, ensuring minimal residual solvents (e.g., triethylamine) via validated HPLC methods with detection limits of 3.2 µg/mL .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Structural analysis : Use InChI codes (e.g., 1S/C10H15ClN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3) to verify molecular connectivity and stereochemistry .

- Physical properties : Measure vapor pressure (e.g., 1.7 atm at 25°C) and solubility in polar solvents like dimethyl sulfoxide (DMSO) using standardized protocols .

- Spectroscopic techniques : Infrared (IR) spectroscopy can track carbonyl group frequencies (νCO) to assess electronic effects of substituents, validated via Hammett equation correlations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Waste management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Exposure mitigation : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation/contact. Adhere to H303+H313+H333 hazard statements and P264+P280 safety protocols .

- Emergency response : Refer to AEGL guidelines (e.g., AEGL-3: 31 ppm for 10-minute exposure) for acute toxicity thresholds .

Advanced Research Questions

Q. How can kinetic models improve the understanding of this compound’s decomposition pathways?

Develop sub-mechanisms for pyrolysis or oxidation by analogy to dimethylamine (DMA) kinetics. For example:

- Ignition delay and laminar burning velocity : Validate models against experimental data under varied temperatures and pressures. Evidence shows DMA models can predict speciation profiles with >90% accuracy when decomposition routes are partially included .

- Contradiction resolution : Address discrepancies in rate constants using quantum chemical calculations (e.g., CBS-QB3) to refine activation energies and transition states.

Q. What catalytic systems enhance the functional utility of this compound in hydrogen storage?

- Heterogeneous catalysts : Ru(4%)@Cellulose nanoparticles increase dehydrogenation efficiency (TOF=122.56 vs. 44.91 mol H₂/(molRu·h) for homogeneous catalysts) while maintaining stability over multiple cycles .

- Poisoning experiments : Add mercury or carbon monoxide to confirm heterogeneous catalysis mechanisms, as seen in dimethylamine borane studies .

Q. How does this compound contribute to environmental byproduct formation, such as NDMA?

- Precursor analysis : Investigate reactions with chloramines or natural organic matter (NOM). Dimethylamine derivatives can form carcinogenic NDMA at concentrations >50 nM in wastewater, necessitating advanced oxidation processes for mitigation .

- Analytical methods : Use GC-MS to quantify NDMA levels, with detection limits <1 nM, as applied in municipal water treatment studies .

Q. What QSPR/QSAR approaches predict the bioactivity of this compound derivatives?

- Electronic parameterization : Apply IR-derived νCO values to quantify substituent effects on carbonyl polarity, correlating with anesthetic activity via Hammett σ constants (R² > 0.85) .

- Molecular docking : Screen derivatives against target receptors (e.g., ion channels) using DFT-optimized geometries to prioritize synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.